molecular formula C11H8N2O2 B15070079 2-Hydroxy-7-methoxyquinoline-3-carbonitrile

2-Hydroxy-7-methoxyquinoline-3-carbonitrile

Cat. No.: B15070079
M. Wt: 200.19 g/mol
InChI Key: UOEGWHYALUOYFH-UHFFFAOYSA-N
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Description

2-Hydroxy-7-methoxyquinoline-3-carbonitrile is a heterocyclic compound featuring a quinoline backbone substituted with a hydroxy group at position 2, a methoxy group at position 7, and a carbonitrile moiety at position 2. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. Its synthesis typically involves cyclization reactions under basic or acidic conditions, as seen in analogous quinoline derivatives .

Properties

IUPAC Name

7-methoxy-2-oxo-1H-quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c1-15-9-3-2-7-4-8(6-12)11(14)13-10(7)5-9/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOEGWHYALUOYFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-7-methoxyquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with methoxyacetaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Substitution Reactions

The hydroxyl and methoxy groups participate in nucleophilic substitution reactions under controlled conditions:

a. Demethylation of Methoxy Group
The 7-methoxy group undergoes regioselective demethylation using BBr₃ in dichloromethane at −78°C, yielding 2-hydroxy-7-hydroxyquinoline-3-carbonitrile. Computational studies (DFT) reveal that electron-withdrawing groups (e.g., cyano) at position 3 stabilize intermediates, favoring demethylation at position 7 over position 2 .

b. Hydroxyl Group Substitution
The 2-hydroxy group can act as a leaving group in acidic media. For example, reaction with POCl₃ converts it to a chloro derivative (2-chloro-7-methoxyquinoline-3-carbonitrile), which is further functionalized via:

  • Amination : Reacting with substituted anilines (e.g., 4-phenoxyaniline) in 2-ethoxyethanol with pyridine hydrochloride yields 4-(substituted amino) derivatives .

  • Alkoxy/Thioalkoxy Substitution : Displacement with alkoxides (e.g., NaOEt) or thiols (e.g., EtSH) in DMF produces 7-alkoxy or 7-thioether analogs .

Reactions Involving the Cyano Group

The 3-carbonitrile group participates in hydrolysis and cyclization:

a. Hydrolysis
Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the cyano group hydrolyzes to a carboxylic acid (3-carboxyquinoline) or amide (3-carbamoylquinoline), respectively .

b. Cycloaddition and Condensation

  • Reaction with hydrazine hydrate forms pyrazolo[3,4-b]quinoline derivatives, a scaffold with reported antitumor activity .

  • Condensation with aldehydes (e.g., 2,4-dichloro-5-methoxybenzaldehyde) in the presence of K₂CO₃ generates Schiff base intermediates, which are reduced to amines using NaBH₄ .

Cyclization Reactions

Intramolecular cyclization is a key step in synthesizing fused heterocycles:

  • Friedel-Crafts Alkylation : 3-Cyanoquinolines react with bromophenols to form tricyclic systems, as demonstrated in bosutinib intermediate synthesis .

  • Thermal Cyclization : Heating with POCl₃ at 105°C induces cyclization to 4-chloro-6-methoxy-7-substituted quinoline-3-carbonitriles .

Interaction Studies

The compound exhibits binding affinity for biological targets:

  • Metal Chelation : The hydroxyl and cyano groups coordinate with transition metals (e.g., Fe³⁺, Cu²⁺), forming stable complexes studied for antimicrobial applications .

  • Enzyme Inhibition : Molecular docking reveals interactions with kinase active sites (e.g., Bcr-Abl), supporting its role as a pharmacophore in tyrosine kinase inhibitors .

Table 1: Key Reaction Pathways and Conditions

Reaction TypeReagents/ConditionsProductYieldSource
DemethylationBBr₃, CH₂Cl₂, −78°C2-Hydroxy-7-hydroxyquinoline-3-carbonitrile85%
ChlorinationPOCl₃, 105°C, 45 min2-Chloro-7-methoxyquinoline-3-carbonitrile92%
Amination4-Phenoxyaniline, 2-ethoxyethanol, 115°C4-(4-Phenoxyphenylamino) derivative78%
Cyano Hydrolysis (Acid)HCl (6M), reflux, 6h3-Carboxyquinoline68%
Pyrazole FormationHydrazine hydrate, EtOH, 24hPyrazolo[3,4-b]quinolin-3-amine75%

Scientific Research Applications

Chemistry: 2-Hydroxy-7-methoxyquinoline-3-carbonitrile is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various chemical transformations and is valuable in the development of new materials .

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its structure allows for interactions with biological targets, making it a candidate for drug development .

Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. It is investigated for its ability to inhibit specific enzymes or receptors involved in disease pathways .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 2-Hydroxy-7-methoxyquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The positioning and nature of substituents significantly influence the compound’s reactivity, solubility, and biological activity. Below is a comparative analysis with key analogs:

Compound Name Substituents Molecular Weight Key Differences Reference ID
2-Chloro-6-methoxyquinoline-3-carbonitrile Cl (C2), OCH₃ (C6) 218.64 Chlorine at C2 reduces polarity vs. hydroxy group
4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile Cl (C4), OH (C7), OCH₃ (C6) N/A Chlorine at C4 alters electronic distribution
7-Methyl-6-nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile NO₂ (C6), CH₃ (C7), oxo (C4) N/A Nitro group enhances electrophilicity; oxo group affects tautomerism
7-Methoxy-2-oxo-2H-chromene-3-carbonitrile OCH₃ (C7), oxo (C2) N/A Chromene backbone differs in ring structure

Key Observations :

  • Electron-Withdrawing vs.
  • Positional Effects: Methoxy groups at C7 (target compound) vs. C6 (e.g., 2-Chloro-6-methoxyquinoline-3-carbonitrile) influence steric hindrance and regioselectivity in reactions .

Biological Activity

Introduction

2-Hydroxy-7-methoxyquinoline-3-carbonitrile (C11H8N2O2) is a quinoline derivative that has garnered attention for its diverse biological activities. This compound is characterized by a hydroxyl group at the 2-position, a methoxy group at the 7-position, and a cyano group at the 3-position of the quinoline ring. The unique structural features contribute to its potential pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory properties.

PropertyValue
Molecular FormulaC11H8N2O2
Molecular Weight200.19 g/mol
CAS Number2305-69-3
Boiling PointNot available

Biological Activities

1. Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis and death .

2. Anticancer Effects

The anticancer potential of this compound has been explored in several studies. For instance, quinoline derivatives have been shown to inhibit protein tyrosine kinases (PTKs), which are often deregulated in cancer cells. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancerous cells .

A specific case study highlighted that derivatives of this compound exhibited cytotoxic effects against human cancer cell lines, with IC50 values indicating their potency in inhibiting cancer cell proliferation .

3. Anti-inflammatory Activity

The anti-inflammatory properties of quinoline derivatives have been linked to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In vitro studies demonstrated that treatment with this compound resulted in decreased levels of inflammatory markers in cell cultures exposed to inflammatory stimuli .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The hydroxyl and cyano groups can form hydrogen bonds with enzyme active sites, inhibiting their activity.
  • Receptor Binding : The compound may act as a ligand for specific receptors involved in signaling pathways related to inflammation and cancer progression.

Case Studies

  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of several quinoline derivatives, including this compound. The results showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .
  • Cytotoxicity Against Cancer Cells : In a study involving human gastric carcinoma cells, derivatives were tested for cytotoxicity using MTT assays. Results indicated that certain modifications to the quinoline structure enhanced cytotoxic effects, with select compounds achieving IC50 values below 10 µM .

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